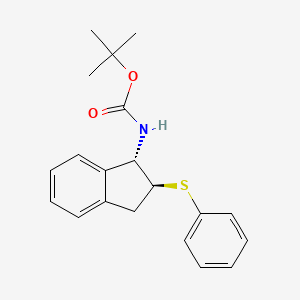
tert-Butyl ((1S,2S)-2-(phenylthio)-2,3-dihydro-1H-inden-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is a chemical compound with the molecular formula C19H25NO2S It is known for its unique structure, which includes a phenylthio group attached to an indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a series of cyclization reactions starting from suitable precursors.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated indene derivative.
Carbamate Formation: The final step involves the reaction of the indene derivative with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the phenylthio group or reduce the indene ring.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiolated indene derivatives.
Substitution: Carbamate derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The indene ring system may also interact with various receptors or proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylethyl N-[(1S,2R)-2-Hydroxycyclohexyl]carbamate: Another carbamate derivative with a different ring system.
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate: A similar compound with slight variations in the substituents.
Uniqueness
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is unique due to its specific combination of the indene ring system and the phenylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H23NO2S |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2S)-2-phenylsulfanyl-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H23NO2S/c1-20(2,3)23-19(22)21-18-16-12-8-7-9-14(16)13-17(18)24-15-10-5-4-6-11-15/h4-12,17-18H,13H2,1-3H3,(H,21,22)/t17-,18-/m0/s1 |
InChI-Schlüssel |
XTWHVBFDFAJZMS-ROUUACIJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)SC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


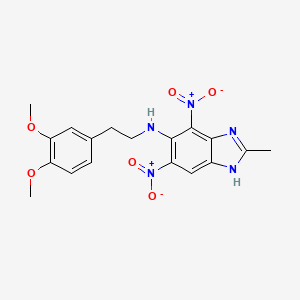
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
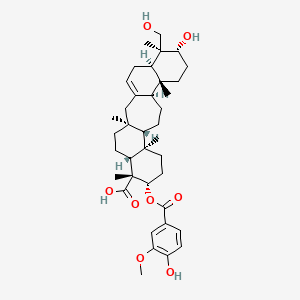
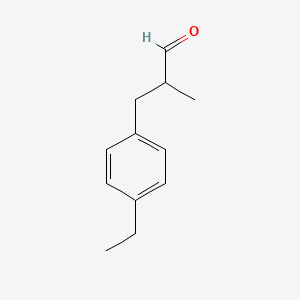
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
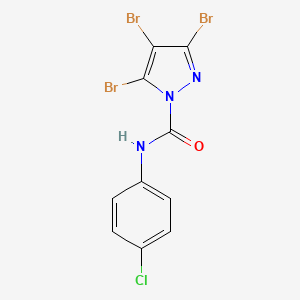
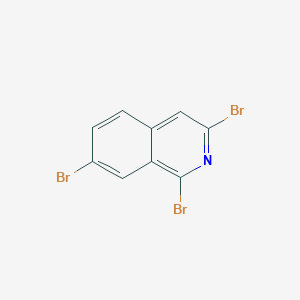
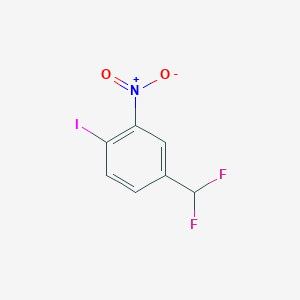
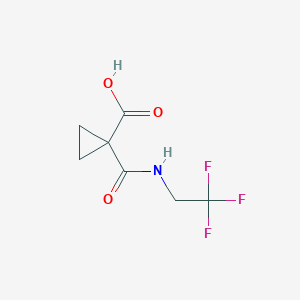
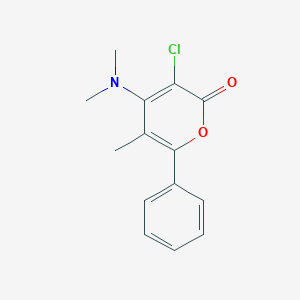

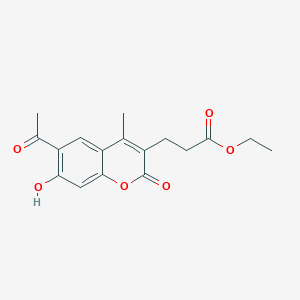
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
